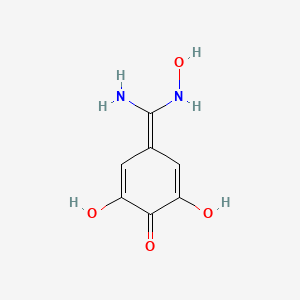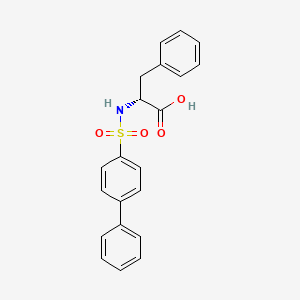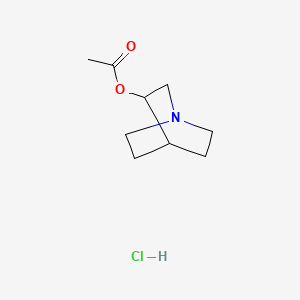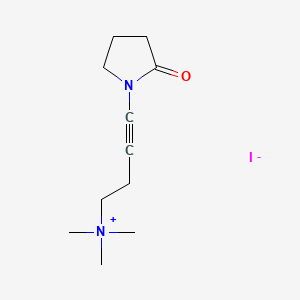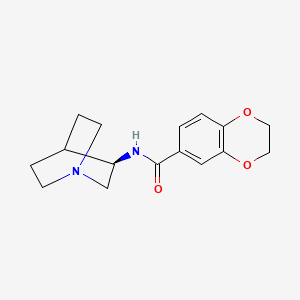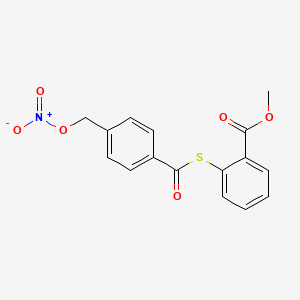
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
描述
PD-153035 is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. It is a small molecule derived from brominated anilinoquinazoline, known for its high specificity and efficacy in inhibiting the epidermal growth factor receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .
作用机制
PD-153035 通过与表皮生长因子受体酪氨酸激酶的腺苷三磷酸结合位点结合而发挥作用。这种结合抑制受体自身磷酸化,从而阻断参与细胞增殖和存活的下游信号通路。 该化合物对表皮生长因子受体具有高度特异性,对其他酪氨酸激酶的影响最小 .
生化分析
Biochemical Properties
PD153035 acts by inhibiting the tyrosine kinase activity of EGFR, a receptor that mediates both chemotaxis and proliferation in monocytes and macrophages . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of the EGFR . This results in the inhibition of EGFR autophosphorylation, thereby suppressing the activation of downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
PD153035 has been shown to have significant effects on various types of cells. In human squamous cell carcinoma cells, PD153035 significantly inhibited cell growth, delayed cell cycle progression, and induced apoptosis . In high-fat diet-fed mice, PD153035 improved glucose tolerance and insulin action, suggesting a role in metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of PD153035 involves its binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor’s autophosphorylation and subsequent activation . This inhibition of EGFR activation disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PD153035 have been observed to change over time. For instance, in a study involving high-fat diet-fed mice, a marked improvement in glucose tolerance and a reduction in insulin resistance were observed after 14 days of PD153035 administration .
Dosage Effects in Animal Models
The effects of PD153035 have been shown to vary with different dosages in animal models. In a study involving nude mice with human epidermoid carcinoma xenografts, PD153035 inhibited tumor growth in a dose-dependent manner .
Metabolic Pathways
For example, in high-fat diet-fed mice, PD153035 was found to improve glucose tolerance and insulin action, suggesting an impact on glucose metabolism .
Transport and Distribution
Given its role as an EGFR inhibitor, it is likely that PD153035 is transported to areas of the cell where EGFR is located, such as the cell membrane .
Subcellular Localization
The subcellular localization of PD153035 is likely to be influenced by its target, the EGFR. As EGFR is a transmembrane protein, PD153035 is expected to localize to the cell membrane where it can interact with its target
准备方法
合成路线和反应条件
PD-153035 通过一个多步骤过程合成,该过程涉及 3-溴苯胺与 6,7-二甲氧基喹唑啉的反应。关键步骤包括:
溴化: 将溴原子引入苯胺环。
工业生产方法
PD-153035 的工业生产涉及类似的合成路线,但规模更大。反应条件经过优化,以确保最终产物的产率和纯度高。该过程通常包括:
大规模溴化: 使用溴或其他溴化剂。
大规模胺化: 使用合适的催化剂和溶剂促进反应.
化学反应分析
反应类型
PD-153035 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成各种氧化产物。
还原: 可以进行还原反应来改变分子上的官能团。
取代: 化合物中的溴原子可以被其他官能团取代.
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂取代溴原子.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以导致形成喹唑啉衍生物,而还原可以产生胺衍生物 .
科学研究应用
PD-153035 具有广泛的科学研究应用,包括:
化学: 用作研究表皮生长因子受体酪氨酸激酶抑制的工具化合物。
生物学: 用于细胞生物学研究,以研究表皮生长因子受体在细胞信号传导和增殖中的作用。
医学: 探索作为治疗过表达表皮生长因子受体的癌症的潜在治疗剂。
相似化合物的比较
PD-153035 在其作为表皮生长因子受体酪氨酸激酶抑制剂的高特异性和效力方面是独一无二的。类似的化合物包括:
吉非替尼: 另一种具有不同化学结构的表皮生长因子受体抑制剂。
厄洛替尼: 一种用于治疗非小细胞肺癌的酪氨酸激酶抑制剂。
属性
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPANGZZENHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165328 | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-54-5 | |
| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153436-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


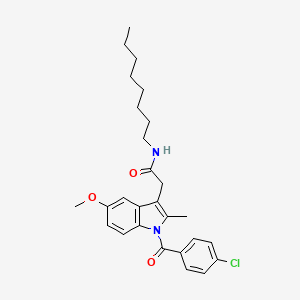

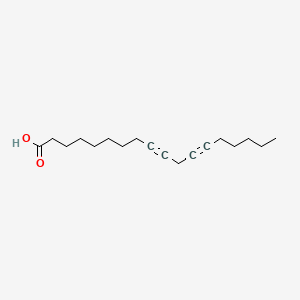
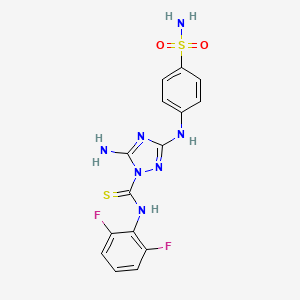
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)

